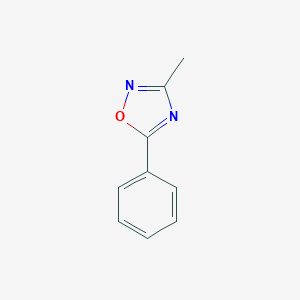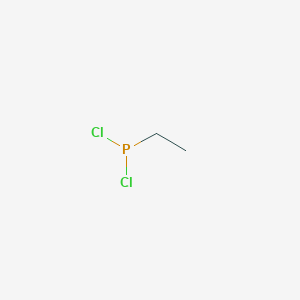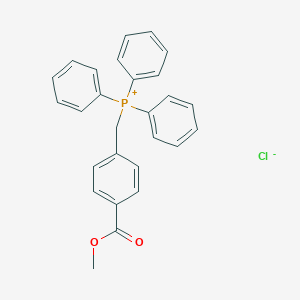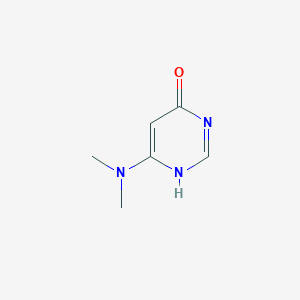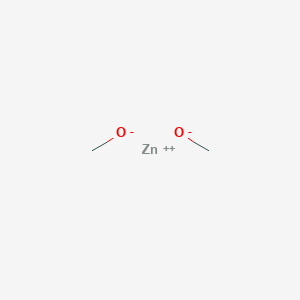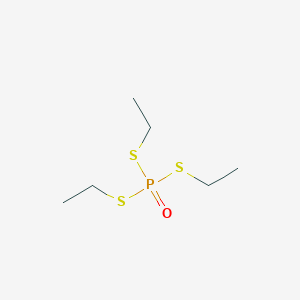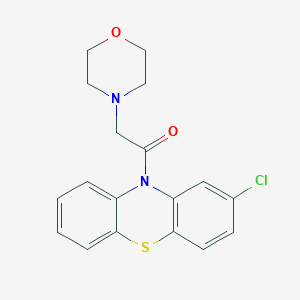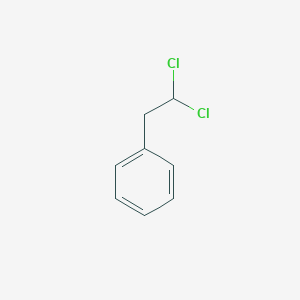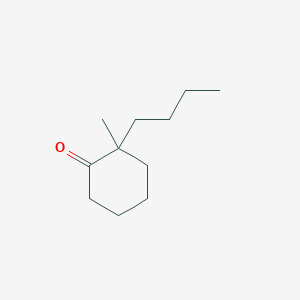
2-Butyl-2-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methylcyclohexanone, commonly known as BMH, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a strong odor. BMH has been widely used in the field of scientific research due to its unique properties.
Applications De Recherche Scientifique
BMH has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the conversion of cortisone to cortisol. Cortisol is a stress hormone that plays a crucial role in the regulation of the body's response to stress. Overproduction of cortisol has been linked to various diseases such as obesity, diabetes, and hypertension. BMH has been shown to reduce the production of cortisol, making it a potential therapeutic agent for the treatment of these diseases.
Mécanisme D'action
BMH inhibits the activity of 11β-HSD1 by binding to the enzyme's active site. This prevents the conversion of cortisone to cortisol, leading to a reduction in cortisol levels. BMH has also been shown to inhibit the activity of other enzymes such as 17β-hydroxysteroid dehydrogenase type 1 and aromatase, which are involved in the production of estrogen. This makes BMH a potential therapeutic agent for the treatment of estrogen-dependent diseases such as breast cancer.
Effets Biochimiques Et Physiologiques
BMH has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of cortisol in the blood, leading to a reduction in blood glucose levels. BMH has also been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential therapeutic agent for the treatment of hyperlipidemia. BMH has also been shown to reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
BMH has several advantages for lab experiments. It is a potent inhibitor of 11β-HSD1, making it a useful tool for the study of cortisol metabolism. BMH is also stable under a wide range of pH and temperature conditions, making it a useful reagent for biochemical assays. However, BMH has some limitations for lab experiments. It is highly toxic and requires careful handling. BMH is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of BMH. One direction is the development of more potent and selective inhibitors of 11β-HSD1. This could lead to the development of more effective therapeutic agents for the treatment of diseases such as obesity, diabetes, and hypertension. Another direction is the study of the role of BMH in the regulation of estrogen metabolism. This could lead to the development of new therapeutic agents for the treatment of estrogen-dependent diseases such as breast cancer. Finally, the study of the toxicology of BMH is an important direction for the safe use of this compound in scientific research.
Méthodes De Synthèse
BMH can be synthesized through the condensation reaction between 2-methylcyclohexanone and butanal in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of 60-70°C and yields BMH with a purity of 95%.
Propriétés
Numéro CAS |
1197-78-0 |
|---|---|
Nom du produit |
2-Butyl-2-methylcyclohexanone |
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
Clé InChI |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
SMILES canonique |
CCCCC1(CCCCC1=O)C |
Synonymes |
2-n-Butyl-2-methylcyclohexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



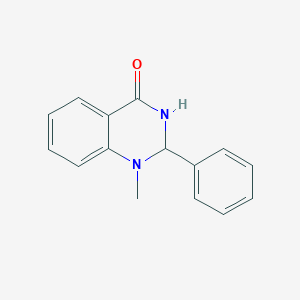
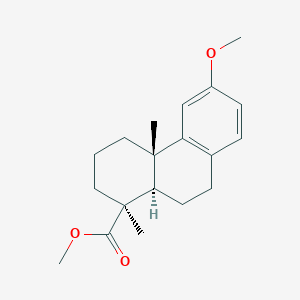
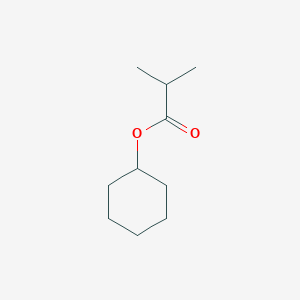
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B73755.png)
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
